5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
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Overview
Description
5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This particular compound features a unique structure with a fused bicyclic system, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Metal-catalyzed reactions are preferred due to their efficiency and selectivity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indazoles, which can exhibit enhanced biological activities or different physicochemical properties .
Scientific Research Applications
5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research focuses on its anti-inflammatory and antihypertensive properties, exploring its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits in conditions like osteoarthritis .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its high anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of COX-2.
Uniqueness
5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole stands out due to its unique fused bicyclic structure, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole |
InChI |
InChI=1S/C14H20N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-6,10,12-16H,7-9H2,1H3 |
InChI Key |
PPLZPXLBXPTZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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